diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate
CAS No.: 38261-23-3
Cat. No.: VC18410186
Molecular Formula: C22H34N8O12S
Molecular Weight: 634.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38261-23-3 |
|---|---|
| Molecular Formula | C22H34N8O12S |
| Molecular Weight | 634.6 g/mol |
| IUPAC Name | diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate |
| Standard InChI | InChI=1S/2C11H16N4O4.H2O4S/c2*1-17-7-4-6(10(16)14-15-11(12)13)5-8(18-2)9(7)19-3;1-5(2,3)4/h2*4-5H,1-3H3,(H,14,16)(H4,12,13,15);(H2,1,2,3,4) |
| Standard InChI Key | HYQQUYMUGQKCKX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N[NH+]=C(N)N.COC1=CC(=CC(=C1OC)OC)C(=O)N[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₂₂H₃₄N₈O₁₂S , reflects a combination of three distinct functional groups:
-
Diaminomethylidene Group: A guanidine derivative (-NH-C(=NH)-NH₂) that confers basicity and nucleophilic reactivity due to its lone pair-rich nitrogen atoms.
-
3,4,5-Trimethoxybenzoyl Moiety: An aromatic ester group with methoxy substituents at the 3rd, 4th, and 5th positions, enhancing lipophilicity and electronic stability.
-
Sulfate Counterion: A sulfate group (SO₄²⁻) that balances the cationic charge of the diaminomethylidene-azanium complex, improving solubility in polar solvents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₃₄N₈O₁₂S |
| Molecular Weight | 634.617 g/mol |
| Exact Mass | 634.202 g/mol |
| PSA (Polar Surface Area) | 327.34 Ų |
| LogP (Partition Coefficient) | 3.64 |
These properties were derived from computational models and experimental data . The high LogP value suggests moderate lipophilicity, which may influence membrane permeability in biological systems.
Synthesis and Reactivity
Reactivity Profile
The compound’s reactivity is dictated by its functional groups:
-
Diaminomethylidene Group: Participates in nucleophilic additions and chelation with metal ions.
-
Trimethoxybenzoyl Moiety: Undergoes electrophilic substitution (e.g., nitration, halogenation) at the aromatic ring’s ortho and para positions.
-
Sulfate Ion: Engages in ion-exchange reactions, enabling potential formulation into different salt forms .
Physicochemical Properties
Spectroscopic Characteristics
-
IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C=O stretches (~1680 cm⁻¹), and S-O stretches (~1050 cm⁻¹).
-
NMR Spectroscopy:
Comparative Analysis with Structural Analogs
Table 2: Structurally Related Compounds
| Compound Name | Key Differences | Potential Applications |
|---|---|---|
| 3,4,5-Trimethoxybenzoic Acid | Lacks guanidine and sulfate groups | Antioxidant, anti-inflammatory |
| Guanidine Sulfate | Simpler structure, no aromatic moiety | Protein denaturant, buffer |
The hybrid structure of diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium sulfate combines the bioactivity of both aromatic and guanidine components, potentially offering synergistic effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume